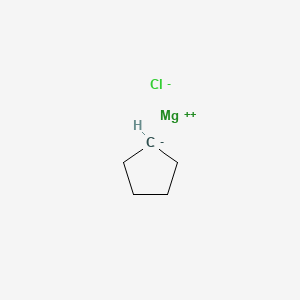
magnesium;cyclopentane;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;cyclopentane;chloride is a compound that combines magnesium, cyclopentane, and chloride ions. This compound is part of the broader class of organometallic compounds, which are known for their reactivity and utility in various chemical processes. The presence of magnesium in the compound makes it particularly interesting due to magnesium’s role as a reducing agent and its ability to form Grignard reagents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;cyclopentane;chloride can be synthesized through the reaction of cyclopentyl chloride with magnesium metal in the presence of an ether solvent. This reaction typically occurs under an inert atmosphere to prevent the oxidation of magnesium. The general reaction is as follows:
Cyclopentyl chloride+Magnesium→this compound
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where magnesium metal is reacted with cyclopentyl chloride under controlled conditions. The reaction is typically carried out in an anhydrous environment to prevent the formation of magnesium hydroxide, which can interfere with the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;cyclopentane;chloride undergoes several types of chemical reactions, including:
Oxidation: The magnesium center can be oxidized to form magnesium oxide.
Reduction: The compound can act as a reducing agent in various organic reactions.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used.
Reduction: The compound itself acts as a reducing agent.
Substitution: Nucleophiles such as hydroxide ions or amines can be used.
Major Products
Oxidation: Magnesium oxide and cyclopentane.
Reduction: Various reduced organic compounds.
Substitution: Substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Magnesium;cyclopentane;chloride has several applications in scientific research:
Chemistry: Used as a Grignard reagent for forming carbon-carbon bonds.
Biology: Investigated for its potential in biochemical pathways involving magnesium.
Medicine: Explored for its role in drug synthesis and as a potential therapeutic agent.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism of action of magnesium;cyclopentane;chloride involves the formation of a Grignard reagent, which is a highly reactive species used in organic synthesis. The magnesium center coordinates with the cyclopentane ring and the chloride ion, facilitating various chemical transformations. The compound can act as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;cyclohexane;chloride
- Magnesium;cyclopropane;chloride
- Magnesium;cyclobutane;chloride
Uniqueness
Magnesium;cyclopentane;chloride is unique due to the specific ring strain and stability of the cyclopentane ring, which influences its reactivity and the types of reactions it can undergo. Compared to other cycloalkane derivatives, cyclopentane offers a balance between ring strain and stability, making it a versatile compound in organic synthesis.
Propiedades
IUPAC Name |
magnesium;cyclopentane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.ClH.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIVBIRNYZIHNE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]C1.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate;1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate](/img/structure/B13386139.png)
![N'-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B13386146.png)


![(2S,3R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxy-3-methyloxolan-3-ol](/img/structure/B13386173.png)
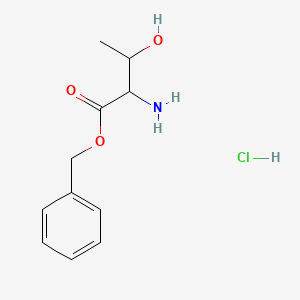
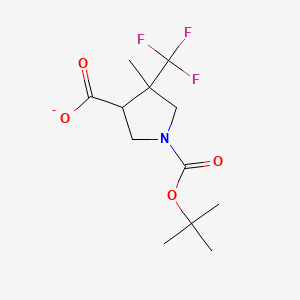
![(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386194.png)
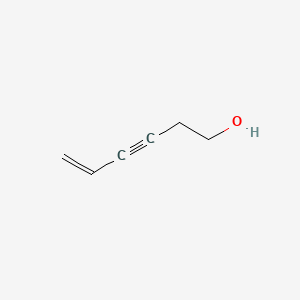
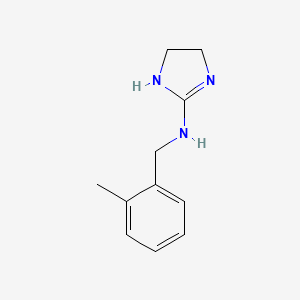
![[6,7,24,25-Tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13386213.png)
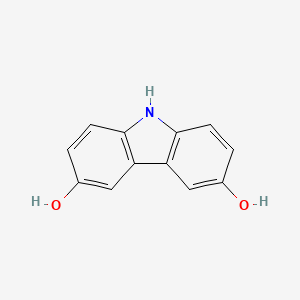
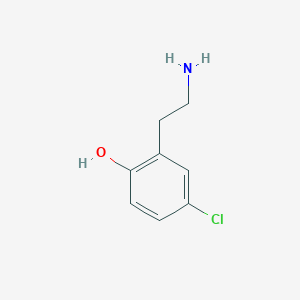
![Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester](/img/structure/B13386234.png)
